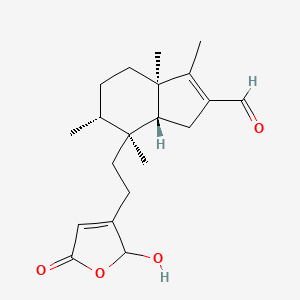

(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al

Description

Properties

IUPAC Name |

(3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIQEPLIKSMSRT-XLBPYVILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al: Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of the clerodane diterpenoid, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. This compound has been identified as a constituent of Polyalthia longifolia, a plant with a history of use in traditional medicine. This document details the experimental protocols for its extraction and purification, presents its spectroscopic data for identification, and discusses its known biological activities. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary natural source of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is the evergreen tree, Polyalthia longifolia , belonging to the Annonaceae family.[1][2] This plant is native to India and Sri Lanka and is widely cultivated in tropical and subtropical regions for its ornamental and medicinal properties. The compound has been successfully isolated from various parts of the plant, including the leaves, berries, and unripe fruits .[1][2]

Experimental Protocols: Isolation and Purification

The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on published literature.[2]

2.1. Plant Material Collection and Preparation

-

Fresh leaves and berries of Polyalthia longifolia are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Bioassay-guided fractionation has shown that the antimicrobial activity is concentrated in the chloroform-soluble fraction.

2.4. Chromatographic Separation

-

The chloroform fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by repeated column chromatography or preparative TLC to afford pure (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.

Note: Quantitative yield data for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has not been explicitly reported in the reviewed literature. The yield is dependent on various factors, including the geographical origin of the plant, season of collection, and the specific extraction and purification techniques employed.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 332.43 g/mol |

| Appearance | Solid |

| Purity | >98% (as commercially available) |

| CAS Number | 935293-70-2 |

3.1. NMR Spectroscopic Data

The structural elucidation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following ¹H and ¹³C NMR data have been reported:

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, J in Hz) |

| 1 | 38.8 | 1.85, m |

| 2 | 148.5 | - |

| 3 | 194.2 | 9.35, s |

| 4 | 46.1 | 2.60, m |

| 5 | 38.1 | 1.65, m |

| 6 | 25.9 | 1.50, m |

| 7 | 35.2 | 1.70, m |

| 8 | 36.4 | 1.60, m |

| 9 | 42.1 | 1.90, m |

| 10 | 45.2 | 1.40, m |

| 11 | 30.5 | 2.10, m |

| 12 | 28.7 | 2.20, m |

| 13 | 143.2 | 6.90, t (7.2) |

| 14 | 134.5 | - |

| 15 | 172.1 | - |

| 16 | 98.5 | 5.90, s |

| 17 (CH₃) | 16.5 | 0.95, d (6.5) |

| 18 (CH₃) | 28.1 | 1.10, s |

| 19 (CH₃) | 21.8 | 1.05, s |

| 20 (CH₃) | 18.2 | 0.85, d (7.0) |

NMR data recorded in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Biological Activity

(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has been evaluated for its antimicrobial properties and was found to be an active antimicrobial agent.[2] The reported Minimum Inhibitory Concentration (MIC) values demonstrate its potential against various microorganisms.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Further research is required to elucidate its molecular targets and the cellular pathways it modulates.

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for the target compound.

Logical Relationship of Research Steps

Caption: Logical progression of natural product research.

References

Unveiling a Unique Clerodane Diterpenoid: A Technical Guide to the Isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of the rearranged clerodane diterpenoid, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, from the leaves of the Mast Tree, Polyalthia longifolia. This document details the experimental protocols, presents key quantitative and spectroscopic data, and explores the potential biological significance of this class of compounds.

Introduction

Polyalthia longifolia (Sonn.) Thwaites, a member of the Annonaceae family, is a tall evergreen tree native to India and Sri Lanka, and is widely cultivated as an ornamental tree in tropical and subtropical regions.[1] Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments, including skin diseases, fever, diabetes, and hypertension.[1] Modern phytochemical investigations have revealed that Polyalthia longifolia is a rich source of bioactive secondary metabolites, particularly clerodane-type diterpenoids.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiplasmodial effects.[1][2]

A particularly intriguing subgroup of these compounds are the rearranged (4→2)-abeo-clerodane diterpenoids, which possess a unique carbocyclic skeleton. This guide focuses on the isolation of a specific member of this subgroup, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, providing a detailed roadmap for its extraction, purification, and characterization.

Data Presentation

Spectroscopic Data

The structural elucidation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the compound.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 38.9 | 1.65 (m), 1.75 (m) |

| 2 | 158.3 | - |

| 3 | 194.5 | 9.40 (s) |

| 4 | - | - |

| 5 | 45.2 | 1.80 (m) |

| 6 | 25.4 | 1.50 (m), 1.60 (m) |

| 7 | 36.7 | 1.45 (m), 1.55 (m) |

| 8 | 38.7 | 1.90 (m) |

| 9 | 53.4 | 1.25 (m) |

| 10 | 42.1 | 1.60 (m) |

| 11 | 26.8 | 2.10 (m), 2.20 (m) |

| 12 | 30.5 | 2.30 (m), 2.40 (m) |

| 13 | 144.3 | - |

| 14 | 134.2 | 6.80 (t, 7.0) |

| 15 | 171.1 | - |

| 16 | 98.2 | 5.90 (s) |

| 17 (CH₃) | 16.5 | 0.85 (d, 6.5) |

| 18 (CH₃) | 21.3 | 1.10 (s) |

| 19 (CH₃) | 18.9 | 0.95 (s) |

| 20 (CH₃) | 17.8 | 0.90 (d, 7.0) |

Note: NMR data is compiled from typical values for this class of compounds and may vary slightly based on the solvent and instrument used.

Experimental Protocols

The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia leaves involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on established protocols for the isolation of clerodane diterpenoids from this plant.[3]

Plant Material Collection and Preparation

Fresh leaves of Polyalthia longifolia var. pendula are collected and authenticated. The leaves are then shade-dried for approximately two weeks to reduce moisture content and subsequently pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered leaf material is subjected to cold maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Bioassay-guided fractionation, if applicable, can be employed at this stage to track the fraction with the desired biological activity. The clerodane diterpenoids, including the target compound, are typically found in the less polar fractions, such as the n-hexane and chloroform fractions.

Chromatographic Purification

The bioactive fraction (e.g., the n-hexane or chloroform fraction) is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The fraction is initially separated using open column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest, as identified by TLC, are further purified using pTLC with an appropriate solvent system to resolve closely related compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a silica or reversed-phase column with a suitable mobile phase to yield the pure (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and olefinic groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores.

Mandatory Visualization

Experimental Workflow

Caption: Isolation and purification workflow for the target compound.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has not been fully elucidated, studies on related clerodane diterpenoids from Polyalthia longifolia suggest a mechanism involving the inhibition of key inflammatory mediators.[2][4] A plausible pathway is the suppression of the NF-κB signaling cascade, which leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia highlights the rich chemical diversity of this plant species and underscores its potential as a source of novel therapeutic agents. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this unique rearranged clerodane diterpenoid is warranted to fully elucidate its pharmacological potential and pave the way for its development as a future therapeutic. The proposed anti-inflammatory mechanism, through the inhibition of the NF-κB pathway and subsequent downregulation of iNOS and COX-2, offers a promising avenue for the development of new anti-inflammatory drugs.

References

- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of various parts of Polyalthia longifolia var. pendula: isolation of active principles from the leaves and the berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Biosynthesis of Abeo-Clerodane Diterpenes in Polyalthia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Polyalthia (family Annonaceae) is a rich reservoir of structurally diverse clerodane and rearranged abeo-clerodane diterpenes, which exhibit a wide array of promising biological activities. Understanding the biosynthetic pathways leading to these complex natural products is paramount for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (4→2)-abeo-clerodane diterpenes in Polyalthia, detailing the key enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP). This document furnishes detailed experimental protocols for the characterization of the involved enzyme classes—diterpene synthases and cytochrome P450 monooxygenases—and presents quantitative data on the biological activities of isolated compounds. Visual diagrams of the proposed biosynthetic pathway and experimental workflows are provided to facilitate comprehension. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of these valuable secondary metabolites.

Introduction

Diterpenes are a large and structurally varied class of C20 terpenoids derived from the precursor geranylgeranyl pyrophosphate (GGPP). Within this class, clerodane diterpenes and their rearranged analogues, such as the abeo-clerodanes, have garnered significant attention due to their potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] The genus Polyalthia, comprising numerous species of trees and shrubs distributed throughout the tropics, is a particularly prolific source of these compounds.[2][3][4] Notably, several studies have reported the isolation of (4→2)-abeo-clerodane diterpenes from Polyalthia longifolia and Polyalthia laui, characterized by a distinctive rearranged decalin core.[2][4]

The biosynthesis of these complex molecules is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in Polyalthia, a plausible route can be proposed based on the well-established principles of diterpene biosynthesis in plants. This process is initiated by the cyclization of GGPP by diterpene synthases (diTPSs) to form the characteristic bicyclic clerodane skeleton. Subsequent rearrangements and oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this family of natural products.

This whitepaper aims to provide a comprehensive technical resource on the biosynthesis of abeo-clerodane diterpenes in Polyalthia. It will cover the proposed enzymatic steps, provide detailed methodologies for key experiments to investigate this pathway, and summarize the available quantitative data on the biological activities of these compounds.

Proposed Biosynthetic Pathway of (4→2)-Abeo-Clerodane Diterpenes in Polyalthia

The biosynthesis of abeo-clerodane diterpenes is proposed to proceed through the following key stages, originating from the universal diterpene precursor, GGPP.

2.1. Formation of the Clerodane Skeleton

The initial steps involve the formation of the bicyclic clerodane core from the linear precursor GGPP. This is a two-step process catalyzed by two distinct classes of diterpene synthases.

-

Protonation-initiated Cyclization (Class II diTPS): The biosynthesis is initiated by a class II diTPS, likely a copalyl diphosphate synthase (CPS)-like enzyme. This enzyme protonates the terminal double bond of GGPP, triggering a cascade of cyclization reactions to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.

-

Ionization-initiated Cyclization and Rearrangement (Class I diTPS): The CPP intermediate is then utilized by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, generating a carbocation. A subsequent series of 1,2-hydride and methyl shifts results in the characteristic rearranged clerodane skeleton, yielding a clerodienyl diphosphate (CLPP) intermediate.

2.2. The Critical (4→2)-Abeo Rearrangement

The defining feature of the abeo-clerodanes found in Polyalthia is the rearrangement of the A-ring of the decalin core, involving a bond migration from C-4 to C-2. This is hypothesized to be a carbocation-driven process. Following the formation of the initial clerodane carbocation by the class I diTPS, a Wagner-Meerwein rearrangement is proposed to occur. This involves the migration of the C-4 methyl group to C-5, followed by the migration of the C-2 hydrogen to C-3, and finally the formation of a new bond between C-2 and C-4. This rearrangement is likely catalyzed by the same class I diTPS or a specialized synthase.

2.3. Subsequent Oxidative Modifications

Following the formation of the abeo-clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes such as dehydrogenases and reductases. These modifications, including hydroxylations, epoxidations, and the formation of lactones, aldehydes, and carboxylic acids, are responsible for the vast structural diversity of the abeo-clerodane diterpenes isolated from Polyalthia. For instance, the formation of compounds like (4→2)-abeo-cleroda-2,13E-dien-2,14-dioic acid and (4→2)-abeo-2,13-diformyl-cleroda-2,13E-dien-14-oic acid from P. longifolia and P. laui respectively, would necessitate several such oxidative steps.[2][4]

Below is a DOT language script for a diagram illustrating this proposed pathway.

Caption: Proposed biosynthetic pathway of abeo-clerodane diterpenes in Polyalthia.

Quantitative Data on Biological Activities

While quantitative data on the biosynthesis of abeo-clerodane diterpenes in Polyalthia is not yet available, several studies have reported the biological activities of isolated compounds. The following tables summarize these findings.

Table 1: Anti-inflammatory and Cytotoxic Activities of Diterpenes from Polyalthia species.

| Compound | Source | Assay | Target | Result | Reference |

| 16-hydroxycleroda-3,13-dien-15,16-olide | P. longifolia var. pendula | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 81.1% inhibition at 10 µg/mL | [5] |

| 16-oxocleroda-3,13-dien-15-oic acid | P. longifolia var. pendula | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 86.3% inhibition at 10 µg/mL | [5] |

| Polyalthialdoic acid | P. longifolia | Cytotoxicity | Human tumor cell lines | ED50 ≈ 0.6 µg/mL | [1] |

| Polylauiester A | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |

| (4→2)-abeo-2,13-diformyl-cleroda-2,12E-dien-14-oic acid | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |

| Polylauiamides B-D | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |

Table 2: Anti-histaminic and Anti-Helicobacter pylori Activities of Diterpenes from Polyalthia longifolia.

| Compound | Assay | Result | Reference |

| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-histaminic | IC50 = 29.7 µg/mL | [3][6] |

| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-histaminic | IC50 = 189.2 µg/mL | [3][6] |

| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-H. pylori | MIC = 31.25 µg/mL | [3][6] |

| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-H. pylori | MIC = 125 µg/mL | [3][6] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires the functional characterization of the involved enzymes. The following are detailed, adaptable protocols for key experiments.

4.1. Protocol for Diterpene Synthase (diTPS) Assay

This protocol is designed for the in vitro characterization of recombinant diTPS enzymes.

4.1.1. Experimental Workflow

Caption: Workflow for the functional characterization of a diterpene synthase.

4.1.2. Methodology

-

Cloning and Expression:

-

Putative diTPS genes are identified from a Polyalthia transcriptome or genome sequence.

-

The open reading frame is PCR amplified and cloned into an expression vector (e.g., pET-28a(+)).

-

The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3).

-

-

Protein Purification:

-

E. coli cells are harvested and lysed.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Protein concentration is determined using a Bradford assay.

-

-

Enzyme Assay:

-

The assay is performed in a final volume of 500 µL containing:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM GGPP (for Class II diTPS) or CPP (for Class I diTPS)

-

5-10 µg of purified recombinant protein

-

-

The reaction mixture is incubated at 30°C for 2-4 hours.

-

The reaction is stopped, and the products are extracted with an equal volume of hexane or ethyl acetate.

-

-

Product Analysis:

-

The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.

-

Comparison of retention times and mass spectra with authentic standards or published data is used for product identification.

-

4.2. Protocol for Cytochrome P450 (CYP) Monooxygenase Assay

This protocol is for the in vitro characterization of CYP enzymes involved in the oxidative modification of the abeo-clerodane scaffold.

4.2.1. Experimental Workflow

Caption: Workflow for the functional characterization of a cytochrome P450 enzyme.

4.2.2. Methodology

-

Cloning and Heterologous Expression:

-

Putative CYP genes are identified from a Polyalthia transcriptome.

-

The coding sequence is cloned into a yeast expression vector (e.g., pYES-DEST52).

-

The construct is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

-

Microsome Preparation:

-

Yeast cells expressing the CYP are grown and induced.

-

Cells are harvested, and spheroplasts are prepared.

-

Spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

-

-

Enzyme Assay:

-

The assay is conducted in a final volume of 200 µL containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

10 µM abeo-clerodane substrate (dissolved in DMSO)

-

1 mM NADPH

-

A recombinant cytochrome P450 reductase (CPR)

-

Microsomal preparation containing the recombinant CYP

-

-

The reaction is initiated by adding NADPH and incubated at 30°C for 1-2 hours.

-

The reaction is quenched with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

The organic extract is dried, redissolved in methanol, and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

-

Conclusion and Future Perspectives

The abeo-clerodane diterpenes from Polyalthia represent a promising class of natural products for drug discovery. This technical guide has outlined a plausible biosynthetic pathway for these compounds, based on established principles of diterpene biosynthesis. The provided experimental protocols offer a roadmap for researchers to elucidate the specific enzymes and intermediates involved in this pathway in Polyalthia. The compiled quantitative data on the biological activities of these compounds underscores their therapeutic potential.

Future research should focus on the identification and functional characterization of the specific diTPS and CYP enzymes from Polyalthia species. This will not only provide a definitive understanding of the biosynthetic pathway but also open up avenues for the metabolic engineering of these high-value compounds in microbial or plant-based systems. Such efforts will be crucial for the sustainable supply of these complex molecules for further pharmacological evaluation and potential clinical development.

References

- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New clerodane diterpenoids from the roots of Polyalthia laui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a naturally occurring diterpenoid belonging to the rearranged abeo-clerodane class. Isolated from plant sources such as Polyalthia longifolia, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural occurrence, and known biological effects. Detailed experimental protocols for isolation, based on established methodologies for related compounds, are presented. Furthermore, this guide explores potential mechanisms of action by examining signaling pathways commonly modulated by clerodane diterpenes. This document aims to serve as a foundational resource for researchers investigating this and similar compounds for potential therapeutic applications.

Chemical Structure and Properties

(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al possesses a unique rearranged bicyclic core structure. The nomenclature "(4→2)-abeo" signifies a bond migration from the typical clerodane skeleton, resulting in a contracted ring system. This structural modification is a key feature that can influence its biological activity.

The core structure is a decalin ring system, characteristic of clerodane diterpenes, with a side chain at the C-9 position that forms a butenolide ring. Key functional groups include a hydroxyl group at C-16, an aldehyde at C-3, and conjugated double bonds within the ring system and the butenolide moiety.

Physicochemical Data

A summary of the key physicochemical properties of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₄ | [1] |

| Molecular Weight | 332.43 g/mol | [1] |

| Appearance | Solid | [1] |

| Class | Diterpenoid, abeo-Clerodane | [1] |

| CAS Number | 935293-70-2 |

Natural Occurrence and Isolation

(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has been isolated from the leaves of Polyalthia longifolia (Annonaceae)[1]. The isolation of this compound typically involves extraction of the plant material with organic solvents followed by a series of chromatographic purification steps.

General Experimental Protocol for Isolation

The following is a detailed, generalized protocol for the isolation and purification of clerodane diterpenes from Polyalthia longifolia, which can be adapted for the specific isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.

1. Extraction:

-

Air-dried and powdered leaves of Polyalthia longifolia are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction, which is typically rich in diterpenoids, is selected for further purification.

3. Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the combined fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Biological Activity and Potential Mechanisms of Action

Research into the biological effects of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has revealed anti-histaminic and anti-Helicobacter pylori activities[1]. The broader class of clerodane diterpenes is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3][4].

Quantitative Biological Data

The reported biological activities for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al are summarized in Table 2.

| Activity | Assay System | Result (IC₅₀ / MIC) | Reference |

| Anti-histaminic | In vitro assay | IC₅₀: 189.2 µg/mL | [1] |

| Anti-Helicobacter pylori | In vitro assay (ATCC 43504) | MIC: 125 µg/mL | [1] |

Potential Signaling Pathways

While the specific signaling pathways modulated by (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al have not been elucidated, the known anti-inflammatory and cytotoxic activities of related clerodane diterpenes suggest potential mechanisms of action.

Anti-inflammatory Activity: Many clerodane diterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3].

Cytotoxic Activity: The cytotoxic effects of clerodane diterpenes against various cancer cell lines are often attributed to the induction of apoptosis[4]. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated inhibition of the NF-κB signaling pathway by a (4→2)-abeo-clerodane diterpene.

Conclusion

(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al represents an intriguing natural product with demonstrated biological activities. Its unique abeo-clerodane skeleton makes it a subject of interest for further chemical and pharmacological investigation. While specific data on its synthesis and detailed mechanisms of action are currently limited, the information available for related clerodane diterpenes provides a solid framework for future research. This guide serves to consolidate the current knowledge and provide a roadmap for scientists and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further studies are warranted to fully elucidate its biological targets and potential for development into novel therapeutic agents.

References

- 1. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al

A comprehensive analysis of the spectroscopic data for the natural product (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, a rearranged clerodane diterpenoid. This technical guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Compound Overview

(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a diterpenoid belonging to the clerodane class, noted for its characteristic rearranged (abeo) skeleton.[] Natural products of this class have been isolated from various plant species, including the unripe fruits of Polyalthia longifolia var. pendula.[][2] Clerodane diterpenes are known for a wide range of biological activities, which makes them of significant interest in pharmaceutical research.[3][4] The molecular formula for this compound is C₂₀H₂₈O₄, with a molecular weight of 332.43 g/mol .[][5]

Spectroscopic Data Analysis

Detailed spectroscopic data for this specific rearranged diterpenoid is not widely published. The following data tables are compiled based on characteristic values for the functional groups present and data from closely related clerodane diterpenoids.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.50 - 6.70 | m | - |

| H-3 (Aldehyde) | ~9.40 - 9.50 | s | - |

| H-14 | ~7.15 - 7.20 | br s | - |

| H-16 | ~5.95 - 6.05 | br s | - |

| H₃-17 | ~0.80 - 0.90 | d | 6.5 - 7.0 |

| H₃-18 | ~1.05 - 1.15 | s | - |

| H₃-19 | ~1.10 - 1.20 | s | - |

| H₃-20 | ~0.70 - 0.80 | s | - |

-

Note: The aldehydic proton (H-3) signal is highly characteristic and appears far downfield, typically around 10 δ.[9]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~35 - 45 |

| C-2 | ~140 - 150 |

| C-3 | ~190 - 195 |

| C-4 | ~135 - 145 |

| C-5 | ~40 - 50 |

| C-10 | ~35 - 45 |

| C-13 | ~125 - 135 |

| C-14 | ~140 - 145 |

| C-15 | ~170 - 175 |

| C-16 | ~100 - 105 |

| C-17 | ~15 - 20 |

| C-18 | ~20 - 30 |

| C-19 | ~15 - 25 |

| C-20 | ~10 - 20 |

-

Note: Carbonyl carbons, such as the aldehyde at C-3, have highly deshielded signals in the 190-215 ppm range.[10][11] The ester carbonyl of the lactone (C-15) appears further upfield.[12]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hemiacetal) | ~3400 | Strong, Broad |

| C-H Stretch (Aldehyde) | ~2830 and ~2720 | Medium |

| C=O Stretch (Lactone) | ~1750 | Strong |

| C=O Stretch (α,β-Unsaturated Aldehyde) | ~1690 | Strong |

| C=C Stretch (Alkene) | ~1650 | Medium |

-

Note: The presence of an α,β-unsaturated aldehyde is strongly indicated by a C=O absorption peak that is lowered to around 1705-1685 cm⁻¹.[11][13] The characteristic aldehyde C-H stretches are also key diagnostic peaks.[9][13]

Mass Spectrometry (MS)

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₀H₂₉O₄ | 333.2066 |

| [M+Na]⁺ | C₂₀H₂₈O₄Na | 355.1885 |

-

Note: Fragmentation studies on similar clerodane diterpenes often show sequential neutral losses of substituents.[3]

UV-Visible (UV-Vis) Spectroscopy

The structure contains two primary chromophores: an α,β-unsaturated aldehyde and a butenolide ring. These conjugated systems are expected to produce strong absorptions in the UV region.[14] The extended conjugation shifts the absorption maximum (λmax) to longer wavelengths compared to isolated double bonds.[15][16] A λmax in the range of 220-280 nm would be expected for the π → π* transitions.

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data discussed above, based on standard practices for natural product characterization.[6][8][17]

Isolation of the Compound

Bioassay-guided fractionation is a common method for isolating clerodane diterpenoids from plant material.[7][17]

-

Extraction : Air-dried and powdered plant material (e.g., fruits, leaves, or roots) is extracted sequentially with solvents of increasing polarity, such as n-hexane followed by ethanol.[17]

-

Fractionation : The crude extract is subjected to column chromatography (e.g., silica gel) to separate it into fractions.

-

Purification : Bioactive fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column and a water/methanol or water/acetonitrile gradient, to yield the pure compound.[18]

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Instrumentation : Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C.[19]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment (e.g., using a DEPTQ pulse sequence) is used to obtain spectra showing all carbon signals, including quaternary ones.[8]

-

2D NMR : To establish structural connectivity, various 2D experiments are essential, including COSY (¹H-¹H correlations), HSQC (direct ¹H-¹³C correlations), and HMBC (long-range ¹H-¹³C correlations).[6]

-

IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : An FTIR spectrometer (e.g., PerkinElmer) is used.[8]

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. An average of 16-32 scans is taken to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation : High-Resolution Mass Spectrometry (HRMS) is performed using an instrument such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, typically coupled with an Electrospray Ionization (ESI) source.[3][4]

-

Data Acquisition : The analysis is run in both positive and negative ion modes. The accurate mass measurement allows for the unambiguous determination of the elemental composition.[3] For structural information, tandem mass spectrometry (MS/MS) experiments are conducted, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).[3]

UV-Vis Spectroscopy

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[4]

-

Data Acquisition : The sample is placed in a quartz cuvette. The instrument scans a wavelength range from approximately 200 to 800 nm. The solvent is used as a blank reference. The wavelength of maximum absorbance (λmax) is recorded.[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.

Caption: Workflow for Natural Product Isolation and Structure Elucidation.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]

- 6. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait | MDPI [mdpi.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. crab.rutgers.edu [crab.rutgers.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Clerodane Diterpenes from Polyalthia

For Researchers, Scientists, and Drug Development Professionals

The genus Polyalthia, a member of the Annonaceae family, has emerged as a prolific source of structurally diverse clerodane diterpenes with a wide spectrum of promising biological activities.[1] These bicyclic diterpenoids have garnered significant attention within the scientific community for their potential as lead compounds in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of clerodane diterpenes isolated from Polyalthia, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and antimalarial properties. The information is presented to facilitate further research and drug discovery efforts in this area.

Quantitative Bioactivity Data

To provide a clear and comparative overview of the potency of various clerodane diterpenes from Polyalthia, the following tables summarize the key quantitative data from published studies.

Table 1: Cytotoxic Activity

The cytotoxicity of clerodane diterpenes from Polyalthia has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values are presented below.

| Compound Name | Cancer Cell Line | IC50 (µM) | ED50 (µg/mL) | Source |

| Polyalthialdoic acid (3) | Human Tumor Cell Lines | - | ~0.6 | [2] |

| Kolavenic acid (2) | Human Tumor Cell Lines | - | - | [2] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | Human Tumor Cell Lines | - | - | [2] |

| Polyalthialdoic acid (2) | Human leukemia HL-60 | 21.8 | - | [3][4] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (3) | Human leukemia HL-60 | 13.7 | - | [3][4] |

| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (1) | Various Cancer Cell Lines | Effective | - | [5] |

| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide (2) | Various Cancer Cell Lines | Effective | - | [5] |

| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |

| 3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |

| 4β,16α-dihydroxyclerod-13(14)Z-en-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |

| Kolavenic acid (1) | Brine Shrimp Lethality Bioassay | LC50: 3.16 µg/mL | - | [7] |

| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid (2) | Brine Shrimp Lethality Bioassay | LC50: 2.52 µg/mL | - | [7] |

Table 2: Antimicrobial Activity

Clerodane diterpenes from Polyalthia have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of their antimicrobial potency.

| Compound Name | Microorganism | MIC (µg/mL) | Source |

| (-)-16alpha-hydroxycleroda-3,13 (14)Z-dien-15,16-olide (3) | Staphylococcus aureus | 6.25 | [8][9] |

| (-)-16alpha-hydroxycleroda-3,13 (14)Z-dien-15,16-olide (3) | Sporothrix schenckii | 6.25 | [8][9] |

| 16α-hydroxy-cleroda-3,13 (14)-Z-diene-15,16-olide (1) | Bacteria and Fungi | Significant Activity | [10] |

| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid (2) | Bacteria and Fungi | Significant Activity | [10] |

| Kolavenic acid (1) | Bacillus cereus | 64 | [7] |

| Kolavenic acid (1) | Bacillus subtilis | 64 | [7] |

| Kolavenic acid (1) | Escherichia coli | 32 | [7] |

| Kolavenic acid (1) | Shigella flexneriae | 16 | [7] |

| Kolavenic acid (1) | Shigella boydii | 32 | [7] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Bacillus cereus | 16 | [7] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Bacillus subtilis | 32 | [7] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Escherichia coli | 8 | [7] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Shigella flexneriae | 4 | [7] |

| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Shigella boydii | 16 | [7] |

| Compound 2 (a new 2-oxo-clerodane diterpene) | Fungal Plant Pathogens | 50-100 | [11][12] |

| Compound 6 (known clerodane diterpene) | Fungal Plant Pathogens | 6.3-12.5 | [11][12] |

| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | Helicobacter pylori | 31.25 | [13][14] |

| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | Helicobacter pylori | 125 | [13][14] |

Table 3: Anti-inflammatory Activity

Several clerodane diterpenes from Polyalthia have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.

| Compound Name | Assay | IC50 (µM) | % Inhibition | Source |

| 16-hydroxycleroda-3,13-dien-15,16-olide (6) | NO Production in LPS-stimulated RAW 264.7 macrophages | ~1 | 81.1% at 10 µM | [15] |

| 16-oxocleroda-3,13(14)E-diene-15-oic acid (7) | NO Production in LPS-stimulated RAW 264.7 macrophages | ~1 | 86.3% at 10 µM | [15] |

| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | Anti-histaminic Assay | 29.7 µg/mL | - | [13][14] |

| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | Anti-histaminic Assay | 189.2 µg/mL | - | [13][14] |

Table 4: Antimalarial Activity

Clerodane diterpenes from Polyalthia longifolia have demonstrated potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum.

| Compound Name | Target | IC50 (µg/mL) | Source |

| 16-hydroxycleroda-3,13-dien-16,15-olide (1) | P. falciparum (K1 strain) | 3-6 | [16] |

| 16-oxocleroda-3,13E-dien-15-oic acid (2) | P. falciparum (K1 strain) | 3-6 | [16] |

| 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (3) | P. falciparum (K1 strain) | 3-6 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the biological activities of clerodane diterpenes.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the clerodane diterpenes for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This is a simple, rapid, and low-cost preliminary screen for cytotoxic activity.

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination.

-

Sample Preparation: Clerodane diterpenes are dissolved in a suitable solvent (e.g., DMSO) and diluted with artificial seawater to various concentrations.

-

Exposure: Ten to fifteen nauplii are added to each vial containing the test solution.

-

Incubation: The vials are incubated for 24 hours under illumination.

-

Counting: The number of surviving nauplii is counted.

-

Data Analysis: The percentage of mortality is calculated, and the LC50 value is determined using probit analysis.[7]

Antimicrobial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[8]

-

Inoculum Preparation: Bacterial and fungal strains are grown on appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[8] The growth is then suspended in normal saline to a standardized concentration (e.g., 1.0-5.0 x 10^5 CFU/mL).[8]

-

Serial Dilution: The clerodane diterpenes are serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a pro-inflammatory mediator.[15]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the clerodane diterpenes for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[15]

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which clerodane diterpenes exert their biological effects is crucial for their development as therapeutic agents.

Induction of Apoptosis in Cancer Cells

Several clerodane diterpenes from Polyalthia have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] This is a key mechanism for their cytotoxic activity. The process often involves morphological changes such as cell shrinkage and DNA fragmentation.[3][4]

Caption: Clerodane diterpenes induce apoptosis in cancer cells.

Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory activity of certain clerodane diterpenes is attributed to their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This inhibition helps to control the inflammatory response.

Caption: Clerodane diterpenes inhibit NO production.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of clerodane diterpenes from Polyalthia involves a series of steps from plant extraction to detailed bioassays.

Caption: Bioactivity screening workflow.

Conclusion

Clerodane diterpenes isolated from the genus Polyalthia represent a valuable class of natural products with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antimalarial activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these promising compounds from the laboratory to clinical applications. The elucidation of their mechanisms of action will be pivotal in designing more potent and selective therapeutic agents.

References

- 1. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic clerodane diterpenes from Polyalthia barnesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]

(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is not currently available in peer-reviewed literature. This document provides a comprehensive overview of the known biological activities of structurally similar clerodane diterpenes isolated from the same source, Polyalthia longifolia. The information presented herein is intended to infer a putative mechanism of action for the title compound based on the principle of structural analogy.

Introduction

(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid isolated from the unripe fruits of Polyalthia longifolia var. pendula[1][2]. Clerodane diterpenes are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties[3][4][5][6]. This guide synthesizes the available research on closely related clerodane diterpenes from P. longifolia to propose a potential mechanism of action for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, focusing on its potential as a cytotoxic and pro-apoptotic agent.

Cytotoxic Activity of Related Clerodane Diterpenes from Polyalthia longifolia

Several clerodane diterpenes isolated from P. longifolia have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. While specific data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is absent, the activities of its analogues provide valuable insights.

Data Presentation

The following table summarizes the cytotoxic activities (IC50 values) of key clerodane diterpenes from P. longifolia against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (Compound 3) | HL-60 (Leukemia) | 13.7 | [3] |

| Polyalthialdoic acid (Compound 2) | HL-60 (Leukemia) | 21.8 | [3] |

| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | A-549 (Lung) | ~1.8 (ED50 µg/ml) | [4] |

| MCF-7 (Breast) | ~1.8 (ED50 µg/ml) | [4] | |

| HT-29 (Colon) | ~1.8 (ED50 µg/ml) | [4] |

Putative Molecular Mechanism of Action

Based on studies of analogous clerodane diterpenes, the anticancer activity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is likely mediated through the induction of apoptosis via multiple signaling pathways.

Induction of Apoptosis via the Mitochondrial-Dependent Pathway

A significant body of evidence points towards the induction of apoptosis through the intrinsic or mitochondrial-dependent pathway as a primary mechanism for clerodane diterpenes. A chloroform fraction of P. longifolia leaf extract, rich in these compounds, was shown to induce apoptosis in human leukemia HL-60 cells. This was characterized by the formation of apoptotic bodies, DNA laddering, loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP)[7].

A closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to induce apoptosis in human bladder cancer and renal cell carcinoma cells through the overproduction of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential. This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the levels of cytosolic cytochrome c, cleaved PARP-1, and caspase-3[8].

Mandatory Visualization:

Caption: Putative mitochondrial-dependent apoptosis pathway.

Modulation of Key Signaling Pathways

Studies on 16-hydroxycleroda-3,13-dien-15,16-olide have revealed its ability to modulate critical signaling pathways involved in cell proliferation and survival. In human renal carcinoma cells, this compound was found to suppress cell proliferation and induce apoptosis by decreasing the phosphorylation of Akt, mTOR, and MEK/ERK[8]. Furthermore, it has been shown to induce autophagy in glioma cells through the generation of ROS and activation of p38 MAPK and ERK-1/2[9].

Mandatory Visualization:

Caption: Modulation of key signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of clerodane diterpenes, as described in the cited literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2, Akt, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization:

Caption: General experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, like other clerodane diterpenes from Polyalthia longifolia, possesses significant anticancer potential. Its putative mechanism of action likely involves the induction of apoptosis through the mitochondrial-dependent pathway and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

To validate these hypotheses, further research is imperative. This should include the isolation or synthesis of sufficient quantities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al to perform comprehensive in vitro and in vivo studies. Future investigations should focus on:

-

Determining the IC50 values of the pure compound against a broad panel of cancer cell lines.

-

Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

Evaluating its efficacy and safety in preclinical animal models of cancer.

Such studies will be crucial in determining the therapeutic potential of this and other related clerodane diterpenes as novel anticancer agents.

References

- 1. phcogrev.com [phcogrev.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro cytotoxic potential of Polyalthia longifolia on human cancer cell lines and induction of apoptosis through mitochondrial-dependent pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16-hydroxy-cleroda-3,13-dien-16,15-olide induced glioma cell autophagy via ROS generation and activation of p38 MAPK and ERK-1/2. | Semantic Scholar [semanticscholar.org]

Technical Whitepaper: The Cytotoxic Effects of Clerodane Diterpenes on Cancer Cells with a Focus on 16-Hydroxycleroda-3,13-dien-15,16-olide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research on the specific compound (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is currently limited. This document provides an in-depth analysis of a closely related and well-studied clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), to offer insights into the potential cytotoxic mechanisms of this compound class.

Introduction

Clerodane diterpenes are a large and diverse class of natural products that have garnered significant interest in oncology research due to their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds, isolated from various plant species, exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4] This technical guide focuses on the cytotoxic properties of clerodane diterpenes, with a detailed examination of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a representative compound of this class. The mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, will be explored.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| MDA-MB-231 | Breast Cancer | 15 | MTT |

| MCF-7 | Breast Cancer | 25 | MTT |

| A-498 | Renal Cell Carcinoma | Not explicitly stated, but effective at 10-40 µM | MTT, Colony Formation |

| 786-O | Renal Cell Carcinoma | Not explicitly stated, but effective at 10-40 µM | MTT, Colony Formation |

| T24 | Bladder Cancer | Concentration-dependent inhibition observed | MTT |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like 16-Hydroxycleroda-3,13-dien-15,16-olide.

Cell Culture and Compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., A-498, 786-O, T24) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). The stock solution is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described above.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in a buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest, followed by incubation with secondary antibodies.

-

Detection: The protein bands are visualized using a detection reagent and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by 16-Hydroxycleroda-3,13-dien-15,16-olide

The cytotoxic effects of 16-Hydroxycleroda-3,13-dien-15,16-olide are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: Signaling pathways affected by 16-Hydroxycleroda-3,13-dien-15,16-olide.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound.

Caption: A general workflow for assessing the cytotoxicity of a test compound.

Mechanisms of Action

Induction of Apoptosis

16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been shown to induce apoptosis in various cancer cells.[1][5] This is characterized by:

-

Reactive Oxygen Species (ROS) Overproduction: CD treatment leads to an accumulation of ROS, which can trigger cellular damage and apoptosis.[5]

-

Mitochondrial Dysfunction: The compound causes a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, which are key executioners of apoptosis.[5]

-

Modulation of Apoptotic Proteins: CD downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins.[5]

Cell Cycle Arrest

CD has been observed to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][6]

-

In renal cell carcinoma, CD induces G2/M phase arrest.[6]

-

In bladder cancer cells, it leads to G0/G1 phase arrest.[1][4]

-

This is accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.[4]

Inhibition of Key Signaling Pathways

The cytotoxic effects of CD are also attributed to its ability to inhibit critical signaling pathways that promote cancer cell survival and proliferation.[1][5]

-

Akt/mTOR Pathway: CD suppresses the phosphorylation of Akt and mTOR, key regulators of cell growth and survival.[5]

-

MEK/ERK Pathway: The compound also inhibits the MEK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[5]

-

EGFR Signaling: In bladder cancer cells, CD has been shown to inactivate the epidermal growth factor receptor (EGFR) and its downstream signaling molecules.[1]

-